妥塔醇

描述

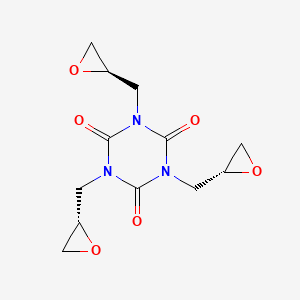

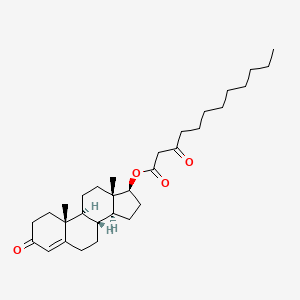

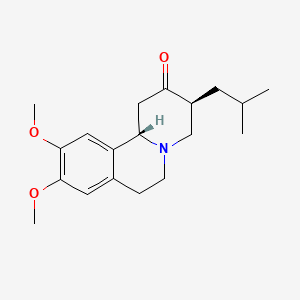

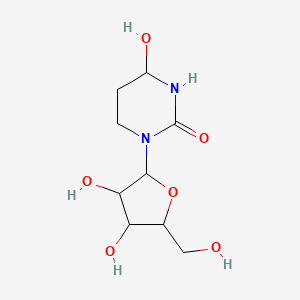

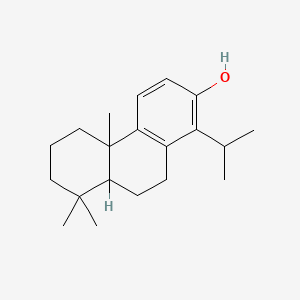

Totarol is a naturally occurring diterpene that was first isolated from the heartwood of the Podocarpus totara tree, a conifer native to New Zealand . It is known for its bioactive properties, including antimicrobial, antioxidant, and anti-inflammatory effects . The compound has a unique chemical structure, which includes a phenolic ring and a tricyclic diterpene skeleton .

科学研究应用

吐塔醇具有广泛的科学研究应用:

作用机制

吐塔醇的作用机制涉及其与细胞膜的相互作用。 吐塔醇破坏细菌细胞膜的完整性和通透性,导致细胞物质泄漏,最终导致细胞死亡 . 这种破坏被认为是由于该化合物能够整合到膜的脂质双层中 . 此外,吐塔醇通过捐赠氢原子来中和自由基,从而起到抗氧化剂的作用 .

与相似化合物的比较

吐塔醇在二萜类化合物中是独一无二的,因为它具有强大的抗菌和抗氧化特性。类似的化合物包括:

吐塔罗素: 另一种从罗汉松属植物中分离出来的二萜,以其抗菌特性而闻名.

长生草素: 一种具有类似生物活性特性的二萜,包括抗氧化和抗菌作用.

卵磷脂类: 具有潜在抗癌活性的二萜.

生化分析

Biochemical Properties

Totarol plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to inhibit mitochondrial respiration in Pseudomonas aeruginosa by targeting NADH-cytochrome c, NADH-DPIP, and NADH-coenzyme Q reductases . Additionally, totarol exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, by disrupting the integrity and permeability of bacterial cell membranes . This disruption leads to the leakage of cellular materials, ultimately inhibiting bacterial growth.

Cellular Effects

Totarol exerts significant effects on various types of cells and cellular processes. In neuronal cells, totarol has been found to prevent glutamate- and oxygen-glucose deprivation-induced neuronal death by increasing the phosphorylation of Akt and GSK-3β, as well as inducing the expression of Nrf2 and heme oxygenase-1 (HO-1) . These actions help to suppress oxidative stress and enhance cell survival. Furthermore, totarol’s antibacterial properties are attributed to its ability to damage bacterial cell membranes, leading to the leakage of intracellular components .

Molecular Mechanism

At the molecular level, totarol exerts its effects through various mechanisms. It incorporates efficiently into cell membranes due to its high phospholipid/water partition coefficient . Totarol is located in the inner region of the membrane, away from the phospholipid/water interface, which allows it to interact with membrane lipids and proteins. This interaction disrupts the structural integrity of bacterial cell membranes, leading to cell death . Additionally, totarol’s antioxidant properties are mediated through its interaction with unsaturated fatty acids, protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of totarol have been observed to change over time. Totarol is stable under various conditions and retains its bioactivity over extended periods. In vitro studies have shown that totarol can prevent neuronal injury and reduce infarct volume in models of acute cerebral ischemic injury . These effects are sustained over time, indicating the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of totarol vary with different dosages in animal models. In a rat model of acute cerebral ischemic injury, totarol significantly reduced infarct volume and improved neurological deficits at doses of 1 and 10 micrograms per kilogram . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

Totarol is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its bioactivity. It has been shown to inhibit lipid oxidation in rat liver microsomes and mitochondria, as well as autooxidation of linoleic acid . These interactions suggest that totarol plays a role in modulating oxidative stress and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, totarol is transported and distributed efficiently due to its lipophilic nature. It incorporates into cell membranes and interacts with membrane lipids and proteins, facilitating its bioactivity . Totarol’s distribution within tissues is influenced by its ability to penetrate cell membranes and accumulate in specific cellular compartments.

Subcellular Localization

Totarol is primarily localized in the inner region of cell membranes, away from the phospholipid/water interface . This subcellular localization is crucial for its bioactivity, as it allows totarol to interact with membrane lipids and proteins, disrupting membrane integrity and exerting its antibacterial and antioxidant effects.

准备方法

吐塔醇可以通过天然提取和合成路线获得。 天然提取涉及从吐塔罗汉松和其它相关物种的木心中分离该化合物 .

在合成制备方面,一种方法包括吐塔醇的化学酶合成。 该过程包括使用脂肪酶辅助的外消旋伯醇拆分,然后进行一系列化学反应形成最终产物 . 另一条合成路线涉及使用二酮化合物,该化合物进行Aldol加成,然后脱水形成三环不饱和化合物 .

化学反应分析

相似化合物的比较

Totarol is unique among diterpenes due to its potent antimicrobial and antioxidant properties. Similar compounds include:

Podototarin: Another diterpene isolated from Podocarpus species, known for its antimicrobial properties.

Sempervirol: A diterpene with similar bioactive properties, including antioxidant and antimicrobial effects.

Jolkinolides: Diterpenes with potential anticancer activities.

Totarol stands out due to its higher efficacy in disrupting bacterial cell membranes and its broader range of biological activities .

属性

IUPAC Name |

(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVDANDJSTYELM-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047752 | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-15-9 | |

| Record name | (+)-Totarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Totarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Totarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4bS-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropyl-phenanthren-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOTAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NH2854WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Totarol exerts its antibacterial activity primarily by targeting FtsZ, a prokaryotic protein analogous to tubulin, which is crucial for bacterial cytokinesis. [, , ] Totarol disrupts the assembly dynamics of FtsZ protofilaments within the Z-ring, a structure essential for bacterial cell division. [] This disruption prevents the formation of the Z-ring, thereby inhibiting bacterial cytokinesis and leading to bacterial cell death. []

ANone:

ANone: Totarol exhibits promising material compatibility and stability for various applications.

- Biodegradable Coatings: Totarol can be incorporated into biodegradable poly(lactide-co-glycolide) (PLGA) coatings for surgical sutures. [, ] These coatings demonstrate antibacterial activity against Staphylococcus aureus for extended periods without negatively impacting the viability of murine fibroblasts. []

- Microsphere Drug Delivery: Totarol-loaded PLGA microspheres have been developed for the long-term treatment of bacterial infections. [] These microspheres exhibit a slow release of totarol, high encapsulation efficiency, and no negative impact on blood parameters or cell growth. []

- Nanoparticles: Totarol can be encapsulated within whey protein nanoparticles, enhancing its antibacterial activity against Staphylococcus aureus. [, ] Ultrasound treatment further improves the efficacy of these nanoparticles by reducing their particle size and increasing their surface area. [, ]

ANone: While the provided research articles do not delve into specific computational studies on totarol, computational chemistry and modeling techniques can be valuable tools for:

ANone:

- A-ring Modifications: Studies exploring A-ring modifications of totarol, particularly the incorporation of indole moieties, have revealed enhanced antimicrobial activity compared to the parent compound. [] This suggests that the A-ring plays a critical role in its interaction with biological targets.

- B-ring Modifications: While the provided research primarily focuses on A-ring modifications, modifications to the B-ring, including carbon-to-nitrogen replacements, have been explored. [] Further investigations into B-ring modifications are needed to fully understand their impact on activity and selectivity.

ANone:

- Stability: Totarol demonstrates stability in various formulations, including biodegradable coatings, microspheres, and nanoparticles. [, , , , ]

- Formulation Strategies: Encapsulation within PLGA microspheres and whey protein nanoparticles has proven effective in controlling the release and enhancing the antibacterial activity of totarol. [, , ]

- Aqueous Formulations: Research has explored the development of aqueous formulations containing totarol extract for potential use in treating infections, wounds, and other applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。